Ethyl Bromoacetate-13C, d2 Ethyl Bromoacetate-13C, d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207027
InChI:
SMILES:
Molecular Formula: C₃¹³CH₅D₂BrO₂
Molecular Weight: 170.01

Ethyl Bromoacetate-13C, d2

CAS No.:

Cat. No.: VC0207027

Molecular Formula: C₃¹³CH₅D₂BrO₂

Molecular Weight: 170.01

* For research use only. Not for human or veterinary use.

Ethyl Bromoacetate-13C, d2 -

Specification

Molecular Formula C₃¹³CH₅D₂BrO₂
Molecular Weight 170.01

Introduction

Fundamental Properties and Structural Characteristics

Ethyl Bromoacetate-13C, d2 belongs to the family of isotopically labeled haloacetates. While specific data on this dual-labeled variant is limited in the provided sources, we can extrapolate its properties based on related compounds such as Ethyl bromoacetate-13C2 (CAS 61898-49-5). The molecular structure features carbon-13 enrichment in the acetate moiety and deuterium substitution at two hydrogen positions.

Physical and Chemical Properties

The physical properties of Ethyl Bromoacetate-13C, d2 would be expected to closely resemble those of Ethyl bromoacetate-13C2, with slight variations due to deuterium substitution. Based on available data for similar compounds, the following properties can be anticipated:

PropertyValueNotes
AppearanceColorless to yellow liquidSimilar to unlabeled compound
Molecular FormulaC₄H₅D₂BrO₂ (with one ¹³C)Includes one 13C and two deuterium atoms
Molecular Weight~171 g/molSlightly higher than Ethyl bromoacetate-13C2 (168.99 g/mol)
Density~1.52 g/mL at 25°CComparable to Ethyl bromoacetate-13C2 (1.524 g/mL)
Boiling Point~159°CSimilar to Ethyl bromoacetate-13C2
Flash Point~118°F (48°C)Based on unlabeled compound data
Refractive Index~1.45Comparable to related compounds (1.453)

The presence of deuterium atoms would contribute to a slightly increased molecular weight compared to the non-deuterated 13C-labeled variant, while maintaining similar chemical behavior with minor kinetic isotope effects in certain reactions.

Synthesis Methods and Preparation

Standard Synthetic Routes

The synthesis of Ethyl Bromoacetate-13C, d2 would likely follow similar pathways to those used for other isotopically labeled ethyl bromoacetate derivatives, with appropriate modifications to incorporate both 13C and deuterium labeling.

Laboratory Scale Preparation

For laboratory-scale synthesis, researchers typically employ:

  • Controlled bromination of appropriately labeled precursors using phosphorus and bromine

  • Heating under reflux conditions for approximately 5 hours

  • Purification through distillation or chromatographic techniques

The reported yield for similar compounds can reach approximately 92%, suggesting that efficient synthesis of the dual-labeled variant is feasible with proper technique and precursor availability .

Applications in Scientific Research

Analytical and Tracer Studies

Ethyl Bromoacetate-13C, d2 serves as a powerful tool in:

  • Mass spectrometry-based analyses, where the isotopic labeling provides distinct mass shifts

  • Nuclear Magnetic Resonance (NMR) studies, with 13C enrichment enhancing signal detection

  • Metabolic pathway investigations, where both 13C and deuterium can be tracked simultaneously

  • Proteomics research, particularly in labeling and quantification experiments

The dual isotopic labeling makes this compound particularly valuable for studies requiring multiple tracking points or internal standardization.

Pharmaceutical and Biochemical Research

In biochemical and pharmaceutical investigations, this compound can be employed for:

  • Drug metabolism studies, tracking the fate of specific molecular fragments

  • Reaction mechanism elucidation, utilizing the kinetic isotope effects of deuterium

  • Structure-activity relationship analyses in medicinal chemistry

  • Quantitative bioanalytical methods requiring isotopically labeled internal standards

Chemical Reactivity Profile

Application in Synthetic Organic Chemistry

In organic synthesis, this compound serves as:

  • A building block for isotopically labeled complex molecules

  • A reagent for introducing both 13C and deuterium labels at specific positions

  • A valuable intermediate for mechanistic studies in reaction development

Hazard TypeClassificationStatements
ToxicityHighly toxicH300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled)
Signal WordDangerIndicates severe hazards
Hazard CodesT+Very toxic
Risk Phrases26/27/28Very toxic by inhalation, in contact with skin and if swallowed
Precautionary StatementsP260-P264-P280-P284-P301+P310-P302+P350Multiple safety precautions required

Comparative Analysis with Related Compounds

Isotopic Variants of Ethyl Bromoacetate

Different isotopically labeled variants of ethyl bromoacetate serve complementary research purposes:

CompoundCAS NumberIsotopic FeaturesPrimary Applications
Ethyl bromoacetate (unlabeled)105-36-2NoneGeneral synthetic applications
Ethyl bromoacetate-13C261898-49-5Two 13C in acetate moietyTracer studies, metabolic research
ETHYL BROMOACETATE (1-13C)61203-71-2One 13C at carbonyl carbonTargeted 13C labeling applications
Ethyl Bromoacetate-13C, d2Not specifiedOne 13C and two deuterium atomsDual tracer studies, advanced analytical applications

Each variant offers specific advantages depending on the research requirements and analytical techniques being employed.

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